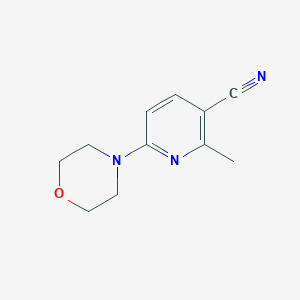

2-Methyl-6-morpholinonicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

2-methyl-6-morpholin-4-ylpyridine-3-carbonitrile |

InChI |

InChI=1S/C11H13N3O/c1-9-10(8-12)2-3-11(13-9)14-4-6-15-7-5-14/h2-3H,4-7H2,1H3 |

InChI Key |

MFFJPOKXPCPGPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCOCC2)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 6 Morpholinonicotinonitrile and Its Derivatives

Established Synthetic Routes to 2-Methyl-6-morpholinonicotinonitrile

The construction of the this compound molecule relies on established principles of heterocyclic chemistry. The synthesis is not a single reaction but a carefully planned sequence of steps to build the substituted nicotinonitrile core and introduce the specific functional groups. A plausible and common retrosynthetic analysis would disconnect the morpholine (B109124) group first, suggesting a precursor like 2-chloro-6-methylnicotinonitrile, which can then be synthesized from simpler starting materials.

Multi-step Organic Synthesis Approaches to Nicotinonitrile Scaffolds

Multi-step synthesis is fundamental to creating complex molecules like this compound from readily available starting materials. dntb.gov.ua The general approach for synthesizing substituted pyridines often involves the condensation of carbonyl compounds or cycloaddition reactions. baranlab.org For the nicotinonitrile scaffold specifically, multi-component reactions are particularly effective, allowing for the assembly of the pyridine (B92270) ring in a single step from three or more starting materials. ekb.eg

One common strategy involves the reaction of chalcones with malononitrile and ammonium acetate to form 2-aminonicotinonitrile derivatives. nih.gov These intermediates can then be further modified. For instance, a 2-amino group can be converted to a chloro group via a Sandmeyer-type reaction, which then allows for the introduction of other functionalities. nih.govorgsyn.org

Table 1: Selected Multi-Component Strategies for Nicotinonitrile Synthesis

| Starting Materials | Catalyst/Conditions | Product Type |

|---|---|---|

| Aldehyde, Ketone, Malononitrile, Ammonium Acetate | Varies (e.g., catalyst-free, base-catalyzed) | 2-Aminonicotinonitrile |

| β-Dicarbonyl compounds, Malononitrile | Triethylamine, Reflux | 3-Cyano-2-oxopyridine |

This table summarizes general multi-component reactions used to form the core nicotinonitrile structure.

Nucleophilic Substitution Reactions in Nicotinonitrile Synthesis

Nucleophilic substitution is a key class of reactions for the synthesis and functionalization of the nicotinonitrile core. wikipedia.orggacariyalur.ac.in Specifically, Nucleophilic Aromatic Substitution (SNAr) is the pivotal step for introducing the morpholine moiety onto the pyridine ring. wikipedia.org This reaction typically involves a pyridine ring activated by electron-withdrawing groups (such as the nitrile group) and bearing a good leaving group, like a halogen, at the position of substitution. wikipedia.orgyoutube.com

The synthesis of this compound would likely proceed via the reaction of a precursor, 2-chloro-6-methylnicotinonitrile, with morpholine. The chlorine atom at the 6-position is susceptible to regioselective nucleophilic substitution. researchgate.net The reaction is facilitated by the electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen, which stabilize the intermediate Meisenheimer complex formed during the addition-elimination mechanism. wikipedia.org

A study on the synthesis of 2-morpholinonicotinic acid demonstrated a similar nucleophilic substitution, where 2-chloronicotinic acid was reacted with morpholine. researchgate.net The reactivity of N-methylpyridinium ions in SNAr reactions shows that a cyano group significantly enhances the reaction rate. nih.gov

Coupling Reactions for Structural Elaboration

Palladium-catalyzed cross-coupling reactions are powerful tools for the structural elaboration of pyridine rings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. chim.itresearchgate.net While not directly forming the this compound structure from scratch, these reactions are crucial for synthesizing substituted precursors or for further derivatization.

For instance, a Suzuki-Miyaura coupling could be used to introduce the methyl group at the 2-position by reacting a 2-halonicotinonitrile derivative with a methylboronic acid derivative. Similarly, other coupling reactions like Sonogashira, Buchwald-Hartwig, and Hiyama are employed to build complex heterocyclic systems. researchgate.net These reactions offer a versatile way to append various substituents to the nicotinonitrile scaffold. organic-chemistry.orgmdpi.com

Strategies for Nitrile Group Introduction

The introduction of the nitrile (cyano) group is a defining step in the synthesis of any nicotinonitrile. There are several established methods to install a nitrile group onto a pyridine ring. researchgate.net

From Halides: A common method is the cyanation of an aryl halide. For example, a 2-chloro-6-methylpyridine could be converted to 2-methyl-nicotinonitrile using a cyanide source like copper(I) cyanide (Rosenmund-von Braun reaction) or palladium-catalyzed cyanation.

From Amides: The dehydration of a corresponding amide (nicotinamide) using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is a classic and effective method. orgsyn.org

From Aldehydes: Aldehydes can be converted to nitriles in a one-pot process by reaction with hydroxylamine hydrochloride.

Ring Transformation: Recent methods have shown the synthesis of 2-methylnicotinonitrile derivatives through the nucleophilic recyclization of pyridinium salts, where acetonitrile can act as the source of both the methyl and cyano groups. nih.govacs.orgacs.org

Synthesis of Analogs and Structural Modifications of the this compound Core

Once the core structure of this compound is assembled, further modifications can be made to synthesize analogs with potentially different properties. These modifications often target the pyridine ring itself or the existing substituents.

Derivatization at the Pyridine Ring

The pyridine ring, although aromatic, has specific reactivity patterns that allow for derivatization. wikipedia.org

Modification of the Methyl Group: The methyl group at the C2 position can be a handle for further reactions. For example, it can be oxidized to a carboxylic acid or halogenated to allow for further substitution. 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile has been used as an intermediate for further heterocyclic synthesis. scirp.org

Electrophilic Substitution: Due to the electron-withdrawing nature of the ring nitrogen and the cyano group, electrophilic aromatic substitution on the this compound ring is difficult. However, under forcing conditions, reactions like nitration or sulfonation might be possible, though often with low yields and poor regioselectivity. wikipedia.orgresearchgate.net

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using peracids. This modification alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions. wikipedia.org

Table 2: Potential Derivatization Reactions on a Nicotinonitrile Core

| Reaction Type | Reagents | Potential Modification |

|---|---|---|

| N-Oxidation | Peracids (e.g., m-CPBA) | Forms the corresponding Pyridine N-oxide |

| Nitration | Nitronium tetrafluoroborate (NO₂BF₄) | Introduction of a nitro group |

| Sulfonation | SO₃, HgSO₄ catalyst | Introduction of a sulfonic acid group |

This table outlines general derivatization reactions that could be applied to the this compound core or similar structures. acs.orgwikipedia.org

Modifications of the Morpholine Substituent

The morpholine moiety is a common heterocyclic fragment in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of a molecule. e3s-conferences.org Modifications of this substituent on the nicotinonitrile scaffold can be a key strategy in the structure-activity relationship (SAR) studies of new chemical entities. While direct modification of the morpholine ring on a complex molecule like this compound can be challenging, general synthetic strategies for morpholine derivatives can be applied.

Typical synthetic pathways to morpholine-containing compounds involve the cyclization of vicinal amino alcohols or reactions starting from oxiranes and aziridines. researchgate.net In the context of modifying a pre-existing morpholino-substituted nicotinonitrile, synthetic chemists might explore several conceptual approaches:

Ring-Opening and Recyclization: Under specific conditions, the morpholine ring could be opened, followed by reaction with a different agent to re-form a modified heterocyclic structure.

Substitution on a Precursor: Before the final cyclization to form the morpholine ring, derivatives of the starting amino alcohol could be used to introduce substituents onto the carbon backbone of the eventual morpholine ring.

N-Alkylation or N-Arylation of a Piperazine Precursor: If a piperazine analogue were used instead of morpholine, the second nitrogen atom would provide a reactive site for introducing a wide variety of substituents before or after its attachment to the nicotinonitrile core.

The synthesis of related morpholinopyrimidine-5-carbonitriles has been achieved by refluxing a chloro-substituted precursor with morpholine, confirming the robustness of this nucleophilic substitution reaction for installing the morpholine group. nih.gov

Table 1: Conceptual Approaches for Morpholine Moiety Modification

| Approach | Description | Key Intermediates/Reagents |

|---|---|---|

| Ring-Opening/Recyclization | Cleavage of the morpholine C-O bond followed by introduction of a new component and subsequent ring closure. | Strong acids/bases, diols |

| Precursor Modification | Functionalization of the diethanolamine or related precursor prior to its reaction with the pyridine core. | Substituted amino alcohols |

Introduction of Diverse Functional Groups

The nicotinonitrile scaffold offers multiple sites for the introduction of diverse functional groups, which is crucial for tuning the electronic and steric properties of the molecule. The nitrile group (C≡N) and the pyridine ring are the primary targets for chemical transformations.

The cyano group is a versatile functional handle that can be converted into various other groups. acs.org For instance, it can be hydrolyzed to a primary amide or a carboxylic acid, or reduced to a primary amine (aminomethyl group). acs.org Treatment with diisobutylaluminum hydride (DIBAL-H) can transform the nitrile into an aldehyde. acs.org These transformations allow for significant structural diversification, enabling the creation of new libraries of compounds based on the this compound core.

Furthermore, the pyridine ring itself can undergo reactions. While the electron-withdrawing nature of the nitrile and the pyridine nitrogen makes electrophilic aromatic substitution challenging, nucleophilic aromatic substitution (SNAr) can be a viable strategy, particularly if suitable leaving groups are present on the ring.

Table 2: Representative Transformations of the Nitrile Group on Nicotinonitriles

| Transformation | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H₂O₂, Na₂CO₃ | Amide (-CONH₂) |

| Reduction | Diisobutylaluminum hydride (DIBAL-H) | Aldehyde (-CHO) |

| Reduction | Diisobutylaluminum hydride (DIBAL-H) | Aminomethyl (-CH₂NH₂) |

Green Chemistry and Sustainable Synthesis Approaches in Nicotinonitrile Research

In line with the growing importance of sustainable practices in the chemical and pharmaceutical industries, green chemistry principles are increasingly being applied to the synthesis of nicotinonitrile derivatives. rsc.org These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the use of environmentally benign solvents, solvent-free reaction conditions, and the development of recoverable and reusable catalysts. rsc.orgresearchgate.net Multi-component reactions (MCRs), which combine several starting materials in a single step to form a complex product, are a cornerstone of green synthesis in this field, offering high atom economy and simplified procedures. researchgate.net

Catalytic Methods in Nicotinonitrile Synthesis

Catalysis is a fundamental pillar of green chemistry, and numerous catalytic methods have been developed for the efficient synthesis of nicotinonitriles. These methods often lead to higher yields, shorter reaction times, and milder reaction conditions compared to stoichiometric approaches. researchgate.net

A variety of catalysts have been employed, including:

Vanadia-based catalysts: Supported vanadia catalysts have been used for the conversion of alkyl-substituted piperidines to the corresponding pyridines and subsequently to nicotinonitrile through ammonolysis. google.com

Acidic and Basic Catalysts: Both traditional acid and base catalysts are used, although research is moving towards heterogeneous catalysts to simplify purification. researchgate.net

Metal-Organic Frameworks (MOFs): MOFs, such as Al-based MIL-53, have been functionalized and used as porous, acidic catalysts in nicotinonitrile synthesis. acs.org

Organocatalysts: Simple organic molecules can be used to catalyze the formation of the pyridine ring. researchgate.net

Transition Metal Catalysis: Homogeneous palladium species are used in cross-coupling reactions to build the substituted pyridine core. nih.gov

Table 3: Catalysts in Nicotinonitrile Synthesis

| Catalyst Type | Example | Reaction Type | Advantages |

|---|---|---|---|

| Supported Metal Oxide | Vanadia on a support | Dehydrogenation, Ammonolysis | Industrial applicability google.com |

| Metal-Organic Framework | Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | Multi-component synthesis | High surface area, recyclability, magnetic separation acs.orgnih.gov |

| Nanomagnetic H-bond | Fe₃O₄@SiO₂@tosyl-carboxamide | Multi-component synthesis | Magnetic separation, solvent-free conditions, reusability semanticscholar.org |

Nanomaterial-Assisted Synthesis Enhancements

The application of nanomaterials as catalysts or catalyst supports represents a significant advancement in the green synthesis of nicotinonitriles. mdpi.com Nanomaterials offer a high surface-area-to-volume ratio, which can dramatically increase catalytic activity and reaction rates. nih.govnih.gov

A prominent strategy involves the use of magnetic nanoparticles, such as silica-functionalized magnetite (Fe₃O₄@SiO₂), as a core for the catalyst. nih.govnih.govconsensus.app This approach offers several advantages:

Enhanced Yield and Reduced Time: The high surface area and catalytic activity can lead to significantly improved product yields and shorter reaction times. nih.gov

Easy Catalyst Recovery: The magnetic nature of the core allows the catalyst to be easily separated from the reaction mixture using an external magnet, facilitating its reuse and minimizing waste. acs.orgnih.gov

Stabilization of Intermediates: The surface of the nanomaterial can stabilize reactive intermediates, guiding the reaction toward the desired product and improving efficiency. nih.gov

For example, the synthesis of nicotinonitrile derivatives has been successfully achieved under solvent-free conditions using a nanomagnetic metal-organic framework, Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, which combines the benefits of MOFs and magnetic nanoparticles. acs.orgnih.gov

Reaction Mechanisms and Pathways in Derivatization of Nicotinonitriles

Understanding the reaction mechanisms involved in the synthesis of nicotinonitriles is essential for optimizing reaction conditions and designing new synthetic routes. The formation of the substituted pyridine ring typically proceeds through a multi-step sequence.

A commonly proposed mechanism for the multi-component synthesis of nicotinonitriles involves several key steps: acs.org

Activation and Enolization: A catalyst, such as an H-bond donor catalyst or the acidic surface of a nanomaterial, activates a carbonyl compound (e.g., an aldehyde) and a ketone. acs.orgsemanticscholar.org The ketone then forms an enol or enolate intermediate.

Knoevenagel Condensation / Michael Addition: The activated aldehyde reacts with a methylene-active compound like malononitrile in a Knoevenagel condensation. This is followed by a Michael addition of the enolate intermediate to the resulting electron-deficient alkene.

Cyclization and Dehydration: An ammonia source, typically ammonium acetate, reacts with the ketone to form an enamine intermediate. This intermediate then reacts with the previously formed adduct. The subsequent intramolecular cyclization and loss of a water molecule forms the dihydropyridine ring.

Oxidation (Aromatization): The final step is the oxidation of the dihydropyridine intermediate to the aromatic nicotinonitrile product. This step can sometimes occur via a "cooperative vinylogous anomeric-based oxidation". acs.orgresearchgate.net

This mechanistic pathway highlights the efficiency of multi-component reactions, where several bonds are formed in a single pot, leading to the rapid construction of complex molecular architectures from simple starting materials. researchgate.net

Computational Chemistry and Molecular Modeling Studies of 2 Methyl 6 Morpholinonicotinonitrile Analogues

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For 2-Methyl-6-morpholinonicotinonitrile analogues, DFT calculations at a level such as B3LYP/6-311++G(d,p) can be employed to optimize the molecular geometry and compute a range of electronic descriptors.

These calculations yield insights into the distribution of electron density, which is crucial for understanding how these molecules might interact with biological targets. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack, which is fundamental to understanding potential metabolic transformations and interactions with receptor sites.

Table 1: Calculated Electronic Properties of this compound Analogues

| Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Analogue A | -6.54 | -1.23 | 5.31 | 3.45 |

| Analogue B | -6.89 | -1.56 | 5.33 | 4.12 |

| Analogue C | -6.42 | -1.11 | 5.31 | 3.98 |

| Analogue D | -7.11 | -1.89 | 5.22 | 4.56 |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode of a ligand to the active site of a protein.

For the this compound series, molecular docking studies can be performed against a relevant biological target, such as a protein kinase or a DNA gyrase, to elucidate potential binding modes. researchgate.netsemanticscholar.org The process involves preparing the 3D structures of both the ligands (the analogues) and the receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring each pose based on a force field. The resulting poses provide hypotheses about how the ligand might bind, highlighting key intermolecular interactions.

Analysis of the top-ranked docking poses reveals crucial information about the ligand-target interactions. mdpi.commdpi.com For instance, hydrogen bonds, hydrophobic interactions, and pi-stacking interactions between the this compound analogues and specific amino acid residues in the binding pocket can be identified. This information is vital for understanding the basis of molecular recognition and for designing modifications to the ligand that could enhance binding affinity and selectivity.

Table 2: Key Interacting Residues for Analogue A in a Hypothetical Kinase Binding Site

| Interaction Type | Ligand Atom/Group | Receptor Residue | Distance (Å) |

| Hydrogen Bond | Nitrile Nitrogen | LYS78 | 2.9 |

| Hydrogen Bond | Morpholine (B109124) Oxygen | ASP154 | 3.1 |

| Hydrophobic | Methyl Group | VAL65 | 3.8 |

| Pi-Stacking | Pyridine (B92270) Ring | PHE152 | 4.2 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the system over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities.

For the this compound analogues complexed with their target protein, MD simulations can be used to assess the stability of the docked pose. nih.gov By simulating the complex in a solvated environment for tens or hundreds of nanoseconds, researchers can observe conformational changes in both the ligand and the protein. nih.gov This analysis can confirm whether the key interactions predicted by docking are maintained over time and can reveal new, transient interactions that may be important for binding.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling of Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. pensoft.netnih.govresearchgate.net A QSAR model can then be used to predict the activity of new, unsynthesized compounds. mdpi.com

To build a QSAR model for the this compound series, a dataset of analogues with their experimentally determined biological activities (e.g., IC50 values) is required. A large number of molecular descriptors, representing various physicochemical properties (e.g., lipophilicity, electronic properties, and steric parameters), are calculated for each analogue. researchgate.netnih.gov Statistical methods, such as multiple linear regression (MLR), are then used to develop an equation that correlates a subset of these descriptors with the observed biological activity. nih.gov

A successful QSAR model not only has predictive power but also provides insights into the structural features that are important for the desired biological activity. pensoft.net For example, a model might indicate that increased lipophilicity and the presence of a hydrogen bond donor at a specific position are positively correlated with activity. researchgate.net

Table 3: Hypothetical QSAR Model for Antibacterial Activity

| Descriptor | Coefficient | p-value |

| LogP (Lipophilicity) | +0.58 | <0.01 |

| Molecular Weight | -0.21 | <0.05 |

| Number of H-bond Donors | +0.75 | <0.01 |

| Model Statistics | R² = 0.85, Q² = 0.72 |

Prediction of Metabolic Pathways and Stability via Computational Approaches

Computational methods can also be used to predict the metabolic fate of drug candidates, a critical aspect of drug development. nih.gov Software programs can identify potential sites of metabolism on a molecule by considering the reactivity of different functional groups and their accessibility to metabolic enzymes, primarily cytochrome P450s.

For this compound and its analogues, these tools can predict likely metabolic reactions such as oxidation of the methyl group, N-dealkylation of the morpholine ring, or hydroxylation of the pyridine ring. nih.gov By identifying potential metabolic soft spots, medicinal chemists can design analogues with improved metabolic stability, leading to better pharmacokinetic profiles.

Exploration of Biological Activity and Mechanistic Insights for 2 Methyl 6 Morpholinonicotinonitrile Scaffolds

Investigation of Pharmacological Properties and Target Engagement

Potential as Kinase Inhibitors and their Cellular Signaling Impact

There is no publicly available scientific literature or research data regarding the potential of 2-Methyl-6-morpholinonicotinonitrile as a kinase inhibitor or its impact on cellular signaling pathways. Kinase inhibitor screening is a common method to identify compounds that can block the action of kinases, which are key regulators of cellular processes. High-throughput screening assays, often utilizing panels of hundreds of kinases, are employed to determine the selectivity and potency of potential inhibitors. However, no such studies have been published for this compound.

Modulators of Ion Channels (e.g., KV7 channels) and Neuronal Excitability

There is no publicly available scientific literature or research data on the activity of this compound as a modulator of ion channels, including KV7 (KCNQ) channels, or its effects on neuronal excitability. KV7 channels are voltage-gated potassium channels that play a crucial role in regulating neuronal excitability; their modulation can impact the resting membrane potential and the firing of action potentials. Electrophysiological techniques, such as patch-clamp assays, are standard methods to assess the effects of compounds on these channels. nih.gov No such electrophysiological data has been reported for this compound.

Exploration of Adenosine Receptor Antagonism

There is no publicly available scientific literature or research data investigating this compound as an adenosine receptor antagonist. Adenosine receptors (A1, A2A, A2B, and A3) are a class of G protein-coupled receptors that mediate the physiological effects of adenosine. nih.gov The antagonist activity of a compound at these receptors is typically determined through radioligand binding assays and functional assays that measure changes in intracellular signaling molecules like cyclic AMP (cAMP). mdpi.com No binding affinity or functional antagonism data has been published for this compound.

Inhibitory Activities against Proteases (e.g., Serine and Cysteine Proteases)

There is no publicly available scientific literature or research data on the inhibitory activities of this compound against serine or cysteine proteases. Proteases are enzymes that catalyze the breakdown of proteins. The inhibitory potential of a compound is typically evaluated using enzymatic assays that measure the rate of substrate cleavage by a specific protease in the presence and absence of the compound. nih.govnih.gov No such enzymatic assay results have been reported for this compound.

Anticancer Activity and Related Cellular Mechanisms

Growth Inhibitory Effects in Cancer Cell Lines

There is no publicly available scientific literature or research data detailing the growth inhibitory effects of this compound in cancer cell lines. The in vitro anticancer activity of a compound is commonly assessed by treating various cancer cell lines with the compound and measuring cell viability or proliferation. nih.govnih.gov This is often quantified by determining the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth. No such cytotoxicity or growth inhibition data has been published for this compound.

Induction of Apoptosis and Cell Cycle Modulation

While direct studies on the apoptotic and cell cycle modulating effects of this compound are not extensively documented in publicly available research, the broader class of morpholine (B109124) and nicotinonitrile derivatives has shown significant activity in these areas, suggesting a potential mechanism of action for this specific compound.

Induction of Apoptosis: The morpholine ring is a key component in several compounds that have been demonstrated to induce apoptosis in cancer cells. For instance, certain morpholine derivatives have been shown to trigger programmed cell death through various cellular pathways. Mechanistic studies on related compounds indicate that they can initiate apoptosis by influencing the expression of key regulatory proteins.

Cell Cycle Modulation: The nicotinonitrile scaffold is present in various molecules that have been found to modulate the cell cycle. Cell cycle arrest is a common mechanism by which antiproliferative agents halt the growth of cancer cells. For example, some nicotinamide derivatives have been observed to cause cell cycle arrest at different phases, thereby preventing cell division and proliferation. The substitution pattern on the nicotinonitrile ring, including the presence of a methyl group and a morpholine moiety, is expected to influence the specific interactions with cellular targets that govern cell cycle progression. Further investigation is required to elucidate the precise effects of this compound on the cell cycle machinery.

Influence on Reactive Oxygen Species (ROS) Generation

The impact of this compound on the generation of reactive oxygen species (ROS) is another area of potential biological significance. The balance of ROS within a cell is critical for normal physiological processes, and its dysregulation is implicated in various diseases, including cancer.

Nicotinonitrile derivatives have been investigated for their potential to modulate ROS levels. Depending on the specific chemical structure and the cellular context, these compounds can exhibit either pro-oxidant or antioxidant effects. A pro-oxidant effect, leading to an increase in intracellular ROS, can induce oxidative stress and trigger apoptotic pathways in cancer cells. Conversely, antioxidant properties can be beneficial in conditions associated with oxidative damage. The presence of the morpholine group, which can influence the electronic properties and bioavailability of the molecule, may play a crucial role in determining the effect of this compound on ROS homeostasis.

Antimicrobial Properties (Antibacterial, Antiviral, Antifungal)

Nicotinonitrile and morpholine moieties are found in a variety of compounds with demonstrated antimicrobial activity. This suggests that this compound could possess similar properties.

Antibacterial Activity: The nicotinonitrile scaffold has been a building block for the synthesis of novel antibacterial agents. Studies on various substituted nicotinonitriles have reported activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action for such compounds often involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

Antiviral Activity: While specific antiviral studies on this compound are limited, related heterocyclic compounds containing the morpholine ring have been explored for their antiviral potential. The morpholine nucleus is a component of some approved antiviral drugs.

Antifungal Activity: The antifungal potential of nicotinonitrile derivatives has also been an area of investigation. Research has shown that certain compounds containing this scaffold can inhibit the growth of various fungal pathogens. The morpholine ring is also present in some antifungal agents, further supporting the potential for this compound to exhibit antifungal properties.

Below is a table summarizing the antimicrobial potential of related compound classes.

| Compound Class | Antibacterial Activity | Antifungal Activity | Antiviral Activity |

| Nicotinonitrile Derivatives | Documented against various Gram-positive and Gram-negative bacteria. | Investigated with some derivatives showing inhibitory effects. | Less explored, but some heterocyclic compounds show promise. |

| Morpholine Derivatives | Found in some antibacterial agents. | Present in certain antifungal compounds. | A key component in some established antiviral drugs. |

Role in Enzyme Catalysis and Inhibition (e.g., 15-Prostaglandin Dehydrogenase)

One of the more specifically explored areas for nicotinonitrile-related compounds is their role as enzyme inhibitors, particularly targeting 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is responsible for the degradation of prostaglandins, which are key signaling molecules involved in inflammation and tissue repair.

Mechanisms of Action for Specific Biological Targets (e.g., HPK1 activity modulation)

Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, has emerged as a promising target for cancer immunotherapy. Inhibition of HPK1 can enhance the anti-tumor immune response.

The development of small molecule inhibitors of HPK1 is an active area of research. While there is no direct evidence in the provided search results of this compound acting as an HPK1 modulator, the general structural features of kinase inhibitors often include heterocyclic scaffolds. The nicotinonitrile framework, with its nitrogen atoms capable of forming hydrogen bonds, could potentially interact with the ATP-binding pocket of kinases like HPK1. The morpholine and methyl substituents would further define the molecule's interaction with the surrounding amino acid residues, influencing its inhibitory activity and selectivity. Further screening and mechanistic studies would be necessary to determine if this compound or its analogs can effectively modulate HPK1 activity.

Structure Activity Relationship Sar Studies and Derivatization Strategies

Impact of Substituents on Biological Activity and Potency

The biological profile of 2-Methyl-6-morpholinonicotinonitrile is highly sensitive to the nature and position of its substituents. Strategic modifications can lead to significant enhancements in potency and selectivity, or conversely, a reduction or complete loss of activity.

Influence of Methyl Groups on Activity ("Magic Methyl Effect")

The term "magic methyl effect" refers to the often disproportionately large and unpredictable improvement in a compound's biological activity resulting from the introduction of a single methyl group. nih.govsci-hub.st This phenomenon can be attributed to several factors, including enhanced binding affinity through favorable hydrophobic interactions with the target protein, improved metabolic stability by blocking sites of metabolism, and conformational restriction that locks the molecule into a more bioactive shape.

In the context of this compound, the methyl group at the 2-position of the nicotinonitrile ring is a critical determinant of its activity. SAR studies on related heterocyclic compounds have demonstrated that the strategic placement of a methyl group can lead to a substantial increase in potency. For instance, in a series of nicotinic acetylcholine receptor modulators, methylation of the pyridine (B92270) ring significantly influenced receptor subtype selectivity and agonist versus antagonist activity.

To systematically evaluate the impact of the methyl group in this compound, a "methyl scan" can be performed, where the methyl group is moved to other available positions on the nicotinonitrile ring. The resulting analogues would then be assayed to determine their biological activity.

| Compound | Methyl Position | Relative Potency |

| This compound | 2 | +++ |

| 4-Methyl-6-morpholinonicotinonitrile | 4 | Data not available |

| 5-Methyl-6-morpholinonicotinonitrile | 5 | Data not available |

| This table is interactive. Click on the headers to sort. | ||

| Data presented is hypothetical and for illustrative purposes pending specific experimental results on this compound series. |

Role of the Morpholine (B109124) Moiety in Target Interaction

The morpholine ring is a common and valuable feature in many biologically active compounds, often contributing to improved physicochemical properties such as aqueous solubility and metabolic stability. nih.govmdpi.com Its ability to act as a hydrogen bond acceptor through its oxygen and nitrogen atoms can also facilitate crucial interactions within a biological target's binding site.

For this compound, the morpholine moiety at the 6-position is integral to its biological activity. It is hypothesized to engage in key hydrogen bonding or polar interactions with amino acid residues in the target protein. Replacement of the morpholine ring with other cyclic amines, such as piperidine (B6355638) or pyrrolidine, or with acyclic amines, would provide valuable insights into the specific structural and electronic requirements for optimal target engagement.

Studies on similar scaffolds, such as morpholine-substituted diphenylpyrimidines, have shown that the morpholine functionality is crucial for their inhibitory activity against certain kinases. researchgate.net

| Analogue | 6-Position Substituent | Key Interactions |

| This compound | Morpholine | Hydrogen bond acceptor (O, N) |

| 2-Methyl-6-(piperidin-1-yl)nicotinonitrile | Piperidine | Hydrogen bond acceptor (N) |

| 2-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile | Pyrrolidine | Hydrogen bond acceptor (N) |

| 2-Methyl-6-(dimethylamino)nicotinonitrile | Dimethylamino | Hydrogen bond acceptor (N) |

| This table is interactive. Click on the headers to sort. | ||

| Interaction data is predictive and requires experimental validation. |

Effects of Halogenation and Other Substitutions on Biological Profiles

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) is a widely used strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. Halogens can alter a molecule's lipophilicity, metabolic stability, and binding affinity through various interactions, including hydrogen bonding and halogen bonding.

In the case of this compound, halogenation of the nicotinonitrile ring could lead to derivatives with enhanced potency or altered selectivity. For example, introducing a fluorine atom at the 4- or 5-position could increase binding affinity by forming favorable interactions with the target protein.

Furthermore, the introduction of other small, electronically diverse substituents, such as cyano, nitro, or methoxy groups, at various positions on the nicotinonitrile ring would provide a more comprehensive understanding of the SAR. A study on 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones highlighted how different substituents on the phenyl ring influenced the antibacterial and antifungal activity of the compounds. nih.gov

| Derivative | Substitution | Predicted Effect on Activity |

| 4-Fluoro-2-methyl-6-morpholinonicotinonitrile | 4-Fluoro | Potential increase in potency |

| 5-Chloro-2-methyl-6-morpholinonicotinonitrile | 5-Chloro | Altered selectivity profile |

| 4-Methoxy-2-methyl-6-morpholinonicotinonitrile | 4-Methoxy | Potential for new interactions |

| 5-Cyano-2-methyl-6-morpholinonicotinonitrile | 5-Cyano | Modulation of electronic properties |

| This table is interactive. Click on the headers to sort. | ||

| Predicted effects are based on general principles of medicinal chemistry and require experimental verification. |

Scaffold Modifications and their Biological Ramifications

Beyond simple substituent changes, modifications to the core nicotinonitrile scaffold can lead to the discovery of novel chemotypes with improved properties. This approach, often referred to as "scaffold hopping," aims to identify structurally distinct molecules that retain the key pharmacophoric features necessary for biological activity.

For this compound, scaffold hopping could involve replacing the nicotinonitrile core with other heterocyclic systems, such as quinoline, pyrimidine, or thiazole (B1198619), while retaining the essential methyl and morpholine groups. Such modifications can lead to compounds with different intellectual property profiles and potentially improved drug-like properties.

Rational Design of New Derivatives Based on SAR Findings

The culmination of SAR studies is the rational design of new, optimized derivatives. By integrating the knowledge gained from the effects of methyl groups, the role of the morpholine moiety, and the impact of various substitutions, medicinal chemists can design next-generation compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

For example, if SAR studies reveal that a larger hydrophobic pocket is available near the methyl group, analogues with ethyl or isopropyl groups at the 2-position could be synthesized. Similarly, if the morpholine oxygen is found to be a critical hydrogen bond acceptor, bioisosteric replacements that maintain this feature, such as a thiomorpholine, could be explored. Computational modeling and structure-based drug design can further aid in the rational design process by predicting the binding modes and affinities of novel derivatives before their synthesis.

Potential Applications and Future Research Directions in Medicinal Chemistry

Development of Novel Therapeutic Agents

The substituted nicotinonitrile framework is a cornerstone for the development of new therapeutic agents due to its versatile biological profile. Derivatives have been investigated for a multitude of medicinal applications, indicating that 2-Methyl-6-morpholinonicotinonitrile could be a valuable candidate for similar screening and development.

Research into various nicotinonitrile analogs has revealed significant potential across several disease areas:

Anticancer Activity : Numerous nicotinonitrile derivatives have demonstrated cytotoxic effects against various cancer cell lines. researchgate.net For instance, certain novel nicotinonitriles bearing imino moieties have shown potent antiproliferative activity by inducing apoptosis and inhibiting tyrosine kinase (TK). nih.gov Specifically, some derivatives exhibited IC50 values between 1-3 µM against breast (MCF-7) and colon (HCT-116) cancer cells. nih.gov These compounds were found to be potent inhibitors of TK, with IC50 values as low as 311 nM. nih.gov

Antimicrobial Properties : The cyanopyridine structure is associated with both antibacterial and antifungal activities. researchgate.net

Anti-inflammatory and Analgesic Effects : Certain derivatives have been identified with anti-inflammatory, analgesic, and antipyretic properties. researchgate.net

Cardiovascular Applications : The nicotinonitrile scaffold has been explored for its antihypertensive effects. researchgate.net

Neurodegenerative Diseases : Some cyanopyridine derivatives have been investigated as potential agents against Alzheimer's disease. researchgate.net

Antioxidant Potential : The hybridization of nicotinonitrile with other heterocyclic systems, such as thiazole (B1198619) and pyrazole, has yielded compounds with promising antioxidant capabilities. researchgate.net

Given this broad spectrum of activity, this compound represents a promising starting point for medicinal chemistry campaigns aimed at discovering novel treatments for these conditions.

Reported Biological Activities of Nicotinonitrile Derivatives

| Therapeutic Area | Specific Activity | Reference Finding |

|---|---|---|

| Oncology | Antiproliferative, Tyrosine Kinase Inhibition | Derivatives showed IC50 values of ~1-3 µM against MCF-7 and HCT-116 cell lines. nih.gov |

| Infectious Disease | Antimicrobial, Antifungal | The cyanopyridine class has known antimicrobial properties. researchgate.net |

| Inflammation | Anti-inflammatory, Analgesic | Nicotinonitrile derivatives have been reported to possess anti-inflammatory and pain-relieving effects. researchgate.net |

| Cardiovascular | Antihypertensive | The scaffold has been linked to potential antihypertensive agents. researchgate.net |

| Neurology | Anti-Alzheimer | Cyanopyridines have been studied for activity related to Alzheimer's disease. researchgate.net |

| General Health | Antioxidant | A nicotinonitrile-thiazole hybrid showed antioxidant inhibition activity of 86.27%. researchgate.net |

Use as Chemical Probes for Biological Systems

A chemical probe is a selective small molecule used to study and characterize biological systems and processes. nih.goveubopen.org To qualify as a chemical probe, a compound typically needs high affinity for its target (often below 100 nM) and significant selectivity over other related targets. nih.gov

The structural features of this compound make it an intriguing candidate for development into a chemical probe. The morpholine (B109124) and methyl groups can be systematically modified to optimize potency and selectivity for a specific biological target, such as an enzyme or receptor. For example, a related morpholinium 3-cyanopyridine (B1664610) thiolate derivative has demonstrated potent aphidicidal activity, suggesting its utility in probing specific pathways in insects. nih.gov By developing a suite of analogs alongside an inactive control compound, researchers could use this compound to investigate the function of a target protein in cellular or even whole-organism contexts, helping to elucidate biological pathways and validate new drug targets. chemicalprobes.org

Exploration in Agrochemical and Materials Science Applications of Nicotinonitriles

Beyond medicinal chemistry, the nicotinonitrile scaffold has found applications in other fields, suggesting broader potential for this compound.

Agrochemicals : Pyridine-based compounds are used extensively in the agrochemical industry. nih.gov Nicotinonitrile derivatives, in particular, have been designed and synthesized to act as molluscicidal agents against land snails and have shown potent aphidicidal activity. nih.gov The development of this compound analogs could lead to new, effective pesticides for crop protection. nih.govnih.gov

Materials Science : The π-conjugated system of N-heterocyclic compounds imparts interesting photophysical properties. researchgate.net Some nicotinonitrile derivatives are utilized as nonlinear optical (NLO) materials and in the development of electrical materials. researchgate.net The specific substitutions on this compound could influence its electronic and optical properties, warranting investigation for its potential use in advanced materials.

Future Methodological Advancements in Synthesis and Characterization

The synthesis of highly substituted pyridines, including nicotinonitriles, is an active area of research. researchgate.netnih.gov Future work on this compound would benefit from modern, efficient synthetic methodologies.

Recent advancements in the synthesis of nicotinonitriles include:

Green Synthesis : The use of nanomagnetic metal-organic frameworks (MOFs) as catalysts has enabled the environmentally friendly synthesis of nicotinonitrile derivatives under solvent-free conditions. nih.govacs.org

Multi-Component Reactions : Efficient one-pot, multi-component reactions have been developed to access highly substituted pyridines with advantages such as short reaction times, high yields, and simple workup procedures. researchgate.netnih.gov

Novel Catalysis : Iron(III) chloride (FeCl3) has been used to promote the efficient condensation–cyclization reaction of a broad range of substrates to form multi-substituted nicotinonitriles. thieme-connect.com

Nanomaterial-Assisted Synthesis : Silica-functionalized magnetic nanoparticles have been shown to double the reaction yield and reduce the reaction time in the synthesis of related heterocyclic compounds like quinolines. nih.gov

Applying these advanced methods to the synthesis of this compound and its analogs could streamline the production of compound libraries for screening and optimization, accelerating research and development.

Emerging Computational Approaches in Compound Design and Optimization

Computational chemistry is an indispensable tool in modern drug discovery and materials science for designing and optimizing novel compounds. mdpi.com For a molecule like this compound, computational approaches can predict properties and guide synthetic efforts.

Key computational techniques that could be applied include:

Molecular Docking : This method can predict the binding orientation and affinity of this compound within the active site of a target protein, helping to prioritize it as a candidate for a specific therapeutic area. researchgate.netmdpi.com

Density Functional Theory (DFT) : DFT calculations can be used to optimize molecular structures and study the electronic properties of the compound, which is relevant for both its biological activity and its potential in materials science. mdpi.commdpi.com

Molecular Dynamics (MD) Simulations : MD simulations can establish the stability of the compound's binding to its target protein over time, providing a more dynamic and accurate picture of the molecular interactions. mdpi.com

By employing these in-silico tools, researchers can rationally design novel derivatives of this compound with enhanced potency, selectivity, and desired physicochemical properties, thereby accelerating the discovery process and reducing reliance on costly and time-consuming laboratory experiments. mdpi.com

Conclusion

Unresolved Questions and Challenges in the Field

The primary challenge in the field is the foundational lack of knowledge regarding 2-Methyl-6-morpholinonicotinonitrile. Consequently, all scientific questions about this compound remain unresolved. These include, but are not limited to:

Synthesis: What are the viable and efficient synthetic routes to produce this compound? What are the optimal starting materials, reagents, and reaction conditions?

Chemical and Physical Properties: What are its fundamental properties, such as melting point, boiling point, solubility, and stability?

Spectroscopic Profile: What are its characteristic signatures in NMR, IR, and mass spectrometry analyses?

Biological Activity: Does this compound exhibit any pharmacological or biological activity? What are its potential targets and mechanisms of action?

Structure-Activity Relationships: Without data on this compound and its analogues, no structure-activity relationships can be established.

Outlook for Future Research on this compound

The future research outlook for this compound is entirely open, contingent on initial exploratory studies. The first step for future research would be the development and publication of a reliable synthetic method. Following a successful synthesis, comprehensive characterization using modern analytical techniques would be essential to establish a baseline of its chemical and physical properties.

Subsequent research could then venture into exploring its potential biological activities. Given the prevalence of nicotinonitrile and morpholine (B109124) scaffolds in medicinal chemistry, screening this compound for various biological targets could be a fruitful endeavor. Depending on these initial findings, further research could focus on optimizing its structure to enhance any observed activity, leading to the development of new derivatives and a deeper understanding of its therapeutic potential. Until such foundational research is conducted and published, this compound remains a scientifically uncharted molecule.

Q & A

Basic: What are the recommended synthetic routes for 2-Methyl-6-morpholinonicotinonitrile, and how can reaction conditions be optimized?

Answer:

The synthesis of nicotinonitrile derivatives typically involves nucleophilic aromatic substitution (NAS) or multicomponent reactions. For analogs like 2-amino-4-aryl-6-phenylnicotinonitriles, a three-component reaction using aldehydes, malononitrile, and aryl ketones under reflux in ethanol with piperidine as a catalyst has been effective . For morpholine-containing analogs, substituting the leaving group (e.g., chloro or methoxy) with morpholine via NAS under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) is common. Optimization includes:

- Catalyst selection: Piperidine or triethylamine for deprotonation .

- Temperature control: Reflux (70–100°C) to enhance reaction kinetics without decomposition.

- Solvent polarity: Higher polarity solvents improve nucleophilicity of morpholine .

- Monitoring: TLC or HPLC to track intermediate formation and purity .

Basic: How can researchers ensure purity and characterize this compound post-synthesis?

Answer:

Post-synthetic purification and characterization require a multi-technique approach:

- Recrystallization: Use ethanol or ethyl acetate for high-purity crystals .

- Chromatography: Column chromatography with silica gel (hexane/ethyl acetate gradient) for complex mixtures .

- Spectroscopic analysis:

- 1H/13C NMR: Assign signals based on substituent electronic effects. For example, nitrile groups deshield adjacent protons (δ 7.35–8.42 ppm in DMSO-d6) .

- HPLC-MS: Confirm molecular weight and detect impurities (e.g., unreacted morpholine).

- Melting point: Compare with literature values (e.g., 251–253°C for structurally similar compounds) .

Advanced: How do computational studies (e.g., DFT) contribute to understanding the electronic structure of this compound?

Answer:

Density Functional Theory (DFT) calculations provide insights into electronic properties critical for bioactivity:

- HOMO-LUMO gaps: Predict reactivity; lower gaps (e.g., 4.5 eV in 2-methoxy analogs) indicate higher electrophilicity .

- Molecular Electrostatic Potential (MEP): Identifies nucleophilic/electrophilic regions. Nitrile and morpholine groups often show distinct charge distributions .

- Aromaticity indices: NICS (Nucleus-Independent Chemical Shift) values quantify ring aromaticity, influencing stability and interaction with biological targets .

- CH–π/π–π interactions: Simulate crystal packing (e.g., orthorhombic systems) to guide co-crystallization strategies .

Advanced: What strategies resolve contradictions in spectroscopic data between different studies of nicotinonitrile derivatives?

Answer:

Contradictions in NMR or XRD data often arise from:

- Solvent effects: DMSO-d6 vs. CDCl3 shifts proton signals (e.g., upfield shifts in non-polar solvents) .

- Tautomerism: Keto-enol equilibria in nitrile derivatives can alter spectral patterns. Use variable-temperature NMR to identify dynamic processes .

- Crystallographic variability: Polymorphs or co-crystals (e.g., with ethanol) may yield different XRD patterns. Compare unit cell parameters (e.g., a=8.23 Å, b=12.45 Å in orthorhombic systems) .

- Statistical validation: Apply R-factors and residual density maps to assess XRD data reliability .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Answer:

SAR studies focus on substituent effects:

- Morpholine ring: Replace with thiomorpholine for improved lipophilicity (logP adjustments) .

- Nitrile group: Substitute with amides or esters to modulate hydrogen-bonding capacity .

- Methyl substituents: Introduce electron-withdrawing groups (e.g., -NO2) at position 2 to enhance electrophilicity and binding to target proteins .

- Bioisosteres: Replace phenyl rings with heterocycles (e.g., pyridine) to optimize solubility and metabolic stability .

- In silico screening: Dock modified analogs into protein active sites (e.g., kinases) using AutoDock Vina to prioritize synthesis targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.